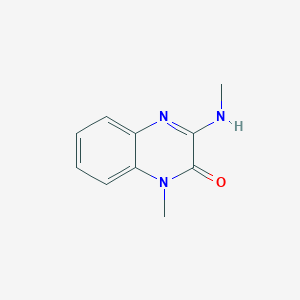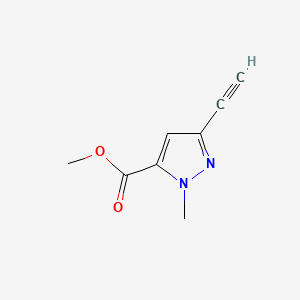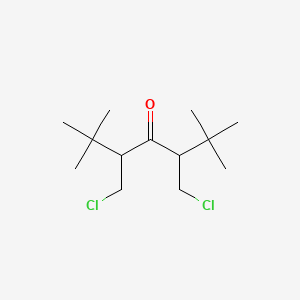
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one, also known as BCMTH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. BCMTH is a ketone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has several advantages for use in lab experiments, including its high purity and stability. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one can be easily synthesized using a variety of methods, which makes it readily available for use in research. However, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one, including investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one and to identify its molecular targets. Furthermore, research is needed to investigate the potential applications of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one in agriculture and industry, including its potential as a pesticide and a solvent.
Synthesemethoden
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-2,4-hexanedione with formaldehyde and hydrogen chloride, or the reaction of 3,5-dimethyl-2,4-hexanedione with thionyl chloride and hydrogen chloride. These methods have been optimized to produce high yields of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential applications in various fields of research, including medicine, agriculture, and industry. In medicine, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of disease.
In agriculture, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as a pesticide, as it has been shown to have insecticidal properties against a variety of pests. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as a plant growth regulator, as it has been shown to promote the growth of certain crops.
In industry, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as a solvent, as it has been shown to dissolve a variety of organic compounds. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as a precursor to other chemical compounds, as it can be easily modified to produce a variety of derivatives.
Eigenschaften
IUPAC Name |
3,5-bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Cl2O/c1-12(2,3)9(7-14)11(16)10(8-15)13(4,5)6/h9-10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAOCFWHMESHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCl)C(=O)C(CCl)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721200 |
Source


|
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106993-42-4 |
Source


|
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

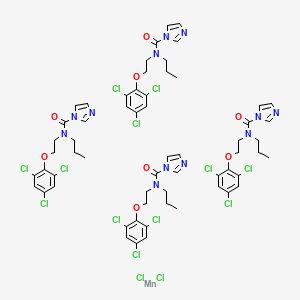
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7alpha)- (9CI)](/img/no-structure.png)


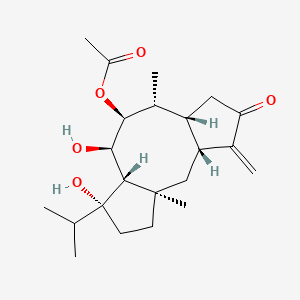
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
